molecular formula C16H14N2O B6617338 N-[4-(cyanomethyl)phenyl]-2-methylbenzamide CAS No. 524051-79-4

N-[4-(cyanomethyl)phenyl]-2-methylbenzamide

Cat. No. B6617338
CAS RN: 524051-79-4
M. Wt: 250.29 g/mol
InChI Key: BQDGEUZXWNBUSI-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-2-methylbenzamide, also known as 4-CN-M-B, is a synthetic compound derived from the aromatic amide family of compounds. It is a white crystalline solid with a melting point of 140°C and a boiling point of 246°C. 4-CN-M-B has been investigated for its potential applications in various fields, including medicinal chemistry, biochemistry, pharmacology, and drug delivery.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2-methylbenzamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential anti-inflammatory agent. In biochemistry, this compound has been studied for its potential to modulate the activity of enzymes. In pharmacology, this compound has been explored as a potential drug delivery system.

Mechanism of Action

N-[4-(cyanomethyl)phenyl]-2-methylbenzamide has been shown to interact with various receptors and enzymes. It has been reported to bind to the androgen receptor, which is involved in the regulation of many physiological processes. In addition, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been investigated in various animal models. In mice, this compound has been shown to reduce inflammation and pain. In rats, this compound has been reported to reduce the levels of inflammatory mediators. In addition, this compound has been shown to reduce the production of nitric oxide in macrophages, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[4-(cyanomethyl)phenyl]-2-methylbenzamide has several advantages for use in laboratory experiments. It is a relatively stable compound and can be stored for extended periods of time. In addition, this compound is relatively easy to synthesize and can be used in a variety of experiments. However, this compound is not water soluble and requires the use of a solvent for use in aqueous solutions.

Future Directions

There are several potential future directions for the research of N-[4-(cyanomethyl)phenyl]-2-methylbenzamide. Further studies could be conducted to explore its potential as an anti-inflammatory and analgesic agent. In addition, this compound could be further investigated for its potential applications in drug delivery and in the treatment of other diseases. Further research could also be conducted to explore the mechanism of action of this compound and to identify additional biochemical and physiological effects. Finally, additional studies could be conducted to identify more efficient methods for the synthesis of this compound.

Synthesis Methods

N-[4-(cyanomethyl)phenyl]-2-methylbenzamide can be synthesized through a multi-step process. The first step is the preparation of 4-cyanophenyl-2-methylbenzoyl chloride, which is produced by reacting 4-cyanophenol with thionyl chloride. The second step is the condensation of 4-cyanophenyl-2-methylbenzoyl chloride with ammonia, which yields this compound.

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-12-4-2-3-5-15(12)16(19)18-14-8-6-13(7-9-14)10-11-17/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDGEUZXWNBUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354658
Record name ST085143
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

524051-79-4
Record name ST085143
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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